Tert-butyl (4-methyl-2-nitrophenyl)carbamate
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Overview
Description
Tert-butyl (4-methyl-2-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (4-methyl-2-nitrophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. This method is advantageous due to its high yield and mild reaction conditions. The process involves the reaction of 4-methyl-2-nitroaniline with Boc2O in the presence of a base, leading to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-methyl-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-methyl-2-aminophenylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Hydrolysis: 4-methyl-2-nitroaniline and carbon dioxide.
Scientific Research Applications
Tert-butyl (4-methyl-2-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl (4-methyl-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate: Similar structure but with a fluorine and methoxy group instead of a methyl group.
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: Contains additional functional groups that enhance its biological activity.
Uniqueness
The presence of both a nitro group and a carbamate moiety allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-(4-methyl-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8-5-6-9(10(7-8)14(16)17)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
InChI Key |
IOQIPSLJJWEBBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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